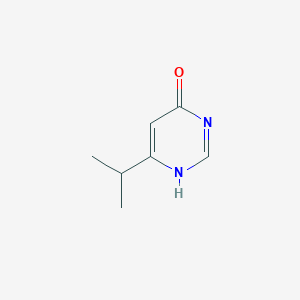

6-Isopropylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-7(10)9-4-8-6/h3-5H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRDDRXQOKOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562881 | |

| Record name | 6-(Propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124703-81-7 | |

| Record name | 6-(Propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1]

Synthetic Methodologies

Two of the most versatile and widely employed methods for the synthesis of pyrimidine derivatives are the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[2] This reaction is highly valued for its simplicity, use of readily available starting materials, and the biological significance of its products.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Catalyst (e.g., HCl, NH4Cl, or CuCl2·2H2O)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl).

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product will precipitate out. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

-

Dry the purified product in a vacuum oven.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is particularly useful for the synthesis of aryl-substituted pyrimidines. This reaction typically involves the coupling of a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.[3][4]

Materials:

-

2,4-Dichloropyrimidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk tube or microwave reactor vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Procedure:

-

To a Schlenk tube or microwave reactor vial, add 2,4-dichloropyrimidine (1 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2-3 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 3:1 v/v, 5 mL) via syringe.

-

Heat the reaction mixture with stirring. If using conventional heating, reflux at 80-100 °C. If using a microwave reactor, heat at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Isolate the pure 4-aryl-2-chloropyrimidine derivative and characterize it.

Data Presentation: Synthesis Yields

The following table summarizes the percentage yields obtained for the synthesis of various pyrimidine derivatives using the Biginelli and Suzuki-Miyaura reactions under different conditions.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 75-85 | [5] |

| Biginelli | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Thiourea | NH4Cl | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 88 | [5] |

| Biginelli | 3-Nitrobenzaldehyde, Acetylacetone, Urea | CuCl2·2H2O | 5-Acetyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 | [5] |

| Suzuki | 2,4-Dichloropyrimidine, Phenylboronic Acid | Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, MW, 100°C, 20 min | 2-Chloro-4-phenylpyrimidine | 74 | [3] |

| Suzuki | 2,4-Dichloropyrimidine, 4-Methoxyphenylboronic Acid | Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, MW, 100°C, 15 min | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 85 | [3] |

| Suzuki | 2,4,5,6-Tetrachloropyrimidine, Phenylboronic Acid (1 equiv.) | Pd(PPh3)2Cl2, K2CO3, Dioxane, 60°C, 2h | 2,4,5-Trichloro-6-phenylpyrimidine | 97 | [6] |

Characterization of Pyrimidine Derivatives

The structural elucidation of newly synthesized pyrimidine derivatives is crucial. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Filter the solution if any particulate matter is present.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in complex structural assignments.

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl3).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure of the molecule.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the pyrimidine derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The choice of solvent depends on the ionization technique to be used (e.g., ESI, APCI).

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused directly or via an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

-

Obtain a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural confirmation.

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺·).

-

Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the proposed structure.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs within the molecule.

Biological Activity and Signaling Pathways

Many novel pyrimidine derivatives have demonstrated significant potential as anticancer agents.[7][8] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis.

References

- 1. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Pyrimidin-4-ol Derivatives: A Technical Guide

Introduction

Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure. A thorough structural elucidation is therefore paramount. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-isopropyl-6-methylpyrimidin-4-ol, serving as a comprehensive reference for researchers and scientists in the field. The methodologies and data interpretation can be extrapolated to other substituted pyrimidin-4-ol analogues.

A key structural feature of pyrimidin-4-ols is their existence in tautomeric forms: the keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol).[1][2][3] The predominant tautomer can be influenced by the solvent, temperature, and pH, which is a critical consideration in spectral analysis.[1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-isopropyl-6-methylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Doublet | 6H | -CH(CH₃ )₂ |

| 2.20 | Singlet | 3H | CH₃ -C6 |

| 3.00 | Septet | 1H | -CH (CH₃)₂ |

| 6.05 | Singlet | 1H | H-5 |

| 12.5 (broad) | Singlet | 1H | N-H / O-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 21.5 | CH₃ | -CH(CH₃ )₂ |

| 24.0 | CH₃ | CH₃ -C6 |

| 35.0 | CH | -CH (CH₃)₂ |

| 105.0 | CH | C-5 |

| 155.0 | C | C-6 |

| 162.0 | C | C-4 |

| 168.0 | C | C-2 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H / O-H stretch (hydrogen-bonded) |

| 2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1670 | Strong | C=O stretch (keto tautomer) |

| 1600 | Medium | C=N stretch |

| 1550 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 137 | 80 | [M - CH₃]⁺ |

| 110 | 60 | [M - C₃H₆]⁺ |

| 95 | 40 | [M - C₃H₇ - CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to 0-200 ppm.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile compounds.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Interpretation and Structural Elucidation

The combined analysis of NMR, IR, and MS data allows for the unambiguous determination of the molecular structure of 2-isopropyl-6-methylpyrimidin-4-ol.

Analysis of Tautomerism

The presence of a broad absorption in the IR spectrum between 3100-2800 cm⁻¹ and a strong absorption at 1670 cm⁻¹ is indicative of N-H/O-H and C=O stretching, respectively. This strongly suggests that the keto tautomer (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) is the predominant form in the solid state. In the ¹H NMR spectrum, the broad signal at high chemical shift (around 12.5 ppm) is characteristic of a proton on a nitrogen or oxygen atom involved in hydrogen bonding, further supporting the presence of the keto tautomer in solution.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of organic compounds.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic analysis of 2-isopropyl-6-methylpyrimidin-4-ol as a representative example for substituted pyrimidin-4-ol derivatives. The tabulated data, detailed experimental protocols, and workflow diagram offer a valuable resource for researchers in the field of drug development and organic chemistry. The principles of spectral interpretation discussed herein are fundamental for the structural elucidation of novel chemical entities and can be directly applied to the target molecule, 6-isopropylpyrimidin-4-ol, once spectroscopic data becomes available.

References

In-Depth Technical Guide: Crystal Structure Determination of 6-Isopropylpyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of 6-isopropylpyrimidin-4-ol derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and scaffolds for novel therapeutic agents. Understanding their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic data for representative this compound derivatives, allowing for a comparative analysis of their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | C₇H₉ClN₂O₂ | Monoclinic | P2₁/c | 11.2244(4) | 6.8288(3) | 11.6641(5) | 104.577(2) | 865.26(6) | 4 |

| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate | C₁₆H₁₈FN₃O₂ | Monoclinic | P2₁/c |

Data for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate is partially available and requires further search for completion.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often involves the condensation of a β-ketoester with a suitable amidine or guanidine derivative. The specific substituents on the pyrimidine ring can be introduced either on the starting materials or through subsequent modification of the pyrimidine core.

Example Synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione:

The synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. An ethereal extract containing the intermediate 5-isopropyl-2,4,6-trichloropyrimidine is first prepared. To this intermediate, a 10% sodium hydroxide solution is added, and the mixture is heated under reflux for 30 minutes. Upon cooling, the mixture is acidified with hydrochloric acid to a pH of 1–2. The resulting precipitate is then filtered, washed with cold water, and crystallized from ethanol to yield the final product.[1]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. Several methods can be employed for the crystallization of this compound derivatives.

-

Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to a gradual increase in solute concentration, promoting the formation of single crystals.

-

Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is crucial and should be controlled to obtain well-formed single crystals.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) are used to collect the diffraction data.

The data collection strategy typically involves rotating the crystal through a series of angles while recording the diffraction pattern at each orientation. This process generates a set of diffraction images containing a large number of reflections, each with a specific intensity and position.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods implemented in crystallographic software packages.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic indicators, such as the R-factor and goodness-of-fit.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure determination of this compound derivatives.

Signaling Pathways and Biological Activity

Derivatives of the pyrimidine scaffold are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases. The this compound core, in particular, has been explored as a scaffold for the development of inhibitors targeting kinases involved in cell proliferation and survival pathways.

While specific signaling pathway diagrams for this compound derivatives are not yet established in the literature, their structural similarity to known kinase inhibitors suggests potential interaction with pathways such as:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival.

Further research, including kinase profiling and cell-based assays, is required to elucidate the specific signaling pathways modulated by this compound derivatives and to establish a clear structure-activity relationship for their biological effects. The crystal structures of these compounds in complex with their target kinases would provide invaluable insights for the design of more potent and selective inhibitors.

The following diagram represents a hypothetical interaction of a this compound derivative with a generic kinase, highlighting the logical relationship in drug-target interaction studies.

References

Navigating the Physicochemical Landscape of 6-isopropylpyrimidin-4-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-isopropylpyrimidin-4-ol is a substituted pyrimidine derivative. The pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals. A thorough understanding of the physicochemical properties of a drug candidate, such as solubility and stability, is paramount for its successful development. This technical guide outlines the fundamental studies required to characterize the solubility and stability profile of this compound, providing a roadmap for researchers in the pharmaceutical sciences.

Physicochemical Properties

The structure of this compound suggests it can exist in tautomeric forms, primarily the lactam and lactim forms. This tautomerism will significantly influence its physicochemical properties, including its pKa, lipophilicity (logP), and hydrogen bonding capacity, all of which are critical determinants of solubility and stability. A related compound, 2-isopropyl-6-methyl-4-pyrimidinol, is known to be a metabolite of the pesticide diazinon.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is crucial for formulation development and predicting its in vivo behavior. The following sections detail the methodologies and present hypothetical data for the solubility of this compound.

Aqueous Solubility

The intrinsic aqueous solubility is a fundamental parameter. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.

Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C

| pH | Solubility (mg/mL) |

| 2.0 | 5.2 |

| 4.0 | 2.1 |

| 6.0 | 0.8 |

| 7.4 | 0.9 |

| 8.0 | 3.5 |

| 10.0 | 12.7 |

Solubility in Organic and Co-Solvent Systems

Solubility in various organic solvents and co-solvent systems is essential for developing both oral and parenteral formulations.

Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Propylene Glycol | 25.8 |

| Ethanol | 15.3 |

| Polyethylene Glycol 400 | 45.1 |

| Chloroform | > 100 |

| Methanol | 22.4 |

Stability Studies

Assessing the chemical stability of a drug candidate under various stress conditions is a critical component of pre-formulation studies. This helps in identifying potential degradation pathways, determining shelf-life, and selecting appropriate storage conditions.

Solid-State Stability

Solid-state stability studies are performed to evaluate the impact of temperature and humidity on the crystalline form of the compound.

Table 3: Hypothetical Solid-State Stability of this compound (Assay, % remaining after 3 months)

| Condition | Assay (%) | Appearance |

| 40°C / 75% RH | 98.5 | No change |

| 60°C | 95.2 | Slight discoloration |

| Photostability (ICH Q1B) | 99.1 | No change |

Solution-State Stability

Solution-state stability is crucial for the development of liquid formulations and for understanding the compound's behavior in an aqueous environment.

Table 4: Hypothetical Solution-State Stability of this compound in pH 7.4 Buffer at 40°C (Assay, % remaining)

| Time (days) | Assay (%) |

| 0 | 100.0 |

| 7 | 98.2 |

| 14 | 96.5 |

| 30 | 92.1 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization.

Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Phosphate and acetate buffers of various pH values

-

Selected organic solvents (e.g., ethanol, propylene glycol)

-

HPLC-grade water, acetonitrile, and methanol

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with a UV detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL.

Protocol for Forced Degradation Studies

This protocol outlines a typical forced degradation study to investigate the stability of this compound under stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Stress Conditions:

-

Acidic: 0.1 N HCl at 60°C

-

Basic: 0.1 N NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid drug substance at 80°C

-

Photolytic: Solution exposed to light according to ICH Q1B guidelines

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

For thermal stress, store the solid compound in a temperature-controlled oven.

-

For photolytic stress, expose the solution to a calibrated light source.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the acidic and basic samples as necessary.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products.

-

Characterize significant degradation products using mass spectrometry (LC-MS) and NMR if necessary.

Visualizations

Diagrams are provided to illustrate key experimental workflows.

The Ascendancy of Pyrimidines: A Technical Guide to the Discovery of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, continues to be a cornerstone in the development of novel therapeutics. Its prevalence in the structure of nucleobases—cytosine, thymine, and uracil—underscores its biological significance and renders it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the discovery of novel pyrimidine-based bioactive compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer research.

Core Concepts in Pyrimidine-Based Drug Discovery

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their efficacy often stems from their ability to mimic endogenous molecules and interact with key biological targets such as kinases, polymerases, and other enzymes involved in cellular signaling and proliferation.[4][5][6] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity while minimizing off-target effects.

Recent research has focused on the development of pyrimidine-based compounds as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8] Notably, pyrimidine derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, offering promising avenues for targeted cancer therapy.[4][8]

Synthesis of Novel Pyrimidine Derivatives

The synthesis of bioactive pyrimidine compounds is a dynamic field, with numerous strategies employed to generate diverse chemical libraries for biological screening. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine or urea derivative.

General Synthesis of 2,4-Disubstituted Pyrimidines

A prevalent method for synthesizing 2,4-diaminopyrimidine derivatives, which are precursors to many kinase inhibitors, involves the reaction of a substituted aniline with 2,4,6-trichloropyrimidine. This is often followed by a subsequent nucleophilic substitution to introduce further diversity.

A general workflow for the synthesis of such compounds is outlined below:

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine core, a common scaffold in kinase inhibitors.

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

(R)-2,3-isopropylideneglycerol

-

Sodium hydride (60% in mineral oil)

-

Dry Dimethyl sulfoxide (DMSO)

-

N-iodosuccinimide

-

Dry acetonitrile

-

Substituted phenylboronic acid

-

Pd(dbpf)Cl₂

-

Potassium carbonate

-

Ethanol, Toluene, Water, THF

Procedure:

-

Synthesis of the 6-substituted pyrimidine (Intermediate A):

-

Under an argon atmosphere, add sodium hydride (1.25 eq) to a solution of (R)-2,3-isopropylideneglycerol (1 eq) in dry DMSO.

-

Stir the mixture at room temperature for 1 hour.

-

Add 2,4-diamino-6-chloropyrimidine (0.5 eq) and stir at 90°C for 8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product. Purify the crude product to obtain Intermediate A.

-

-

Iodination of the 6-substituted pyrimidine (Intermediate B):

-

To a solution of Intermediate A in dry acetonitrile, add N-iodosuccinimide.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue to yield Intermediate B.

-

-

Suzuki Coupling to Synthesize the Final Product:

-

In a reaction vessel, combine Intermediate B (1 eq), a substituted phenylboronic acid (1.2 eq), Pd(dbpf)Cl₂ (0.05 eq), and potassium carbonate (2 eq).

-

Add a solvent mixture of Ethanol/Toluene/Water or THF/Water.

-

Heat the reaction mixture at 70-90°C for 20-24 hours.

-

After cooling, extract the product and purify by column chromatography to obtain the final 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.[7]

-

Characterization:

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity. This typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Biological Evaluation of Pyrimidine Derivatives

The biological activity of newly synthesized pyrimidine compounds is typically assessed through a series of in vitro assays to determine their efficacy and mechanism of action. A primary focus in cancer research is the evaluation of cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9]

Materials:

-

Human cancer cell line (e.g., A549, human lung adenocarcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well tissue culture plates

-

Test pyrimidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells in T75 flasks until they reach 70-90% confluency.[10]

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[11]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis:

The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative novel pyrimidine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against A549 Cells

| Compound | IC₅₀ (µM) at 48h |

| 2a | 42 |

| 2d | Strong cytotoxicity at 50 µM |

| 2f | 47.5 |

Data synthesized from a study on novel pyrido[2,3-d]pyrimidine derivatives as antioxidant and anticancer agents.[12]

Table 2: Anti-proliferative Activity of Aminopyrimidine Derivatives

| Compound | Cell Line | EC₅₀ (µM) at 48h |

| 1b | CAL27 | ~20 |

| 2a | U-87 MG | 5-8 |

| 2a | MDA-MB-231 | 5-8 |

| 2a | CAL27 | 5-8 |

| 2a | HCT-116 | 5-8 |

Data from a study on new aminopyrimidine derivatives as anticancer agents.[13]

Mechanisms of Action: Targeting Cellular Signaling Pathways

Understanding the mechanism by which a bioactive compound exerts its effects is crucial for its development as a therapeutic agent. Many pyrimidine-based anticancer compounds function by inhibiting key enzymes in signaling pathways that are essential for cancer cell proliferation and survival.

EGFR Kinase Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a signaling cascade leading to cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer drugs.[4][14]

Experimental Protocol: In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP

-

Tyrosine kinase substrate (e.g., a synthetic peptide)

-

Test pyrimidine compounds

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

Prepare a solution of the EGFR enzyme in the kinase buffer at the desired concentration.

-

Prepare a solution of the substrate and ATP in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

-

Add 2 µL of the EGFR enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Record the luminescence using a plate reader.

-

Data Analysis:

The percentage of kinase inhibition is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in osteoblast differentiation and bone formation. Novel pyrimidine derivatives have been identified that can promote osteogenesis by activating this pathway.

Conclusion

The pyrimidine scaffold remains a highly valuable starting point for the design and discovery of novel bioactive compounds. The synthetic tractability of the pyrimidine ring, coupled with its inherent biological relevance, ensures its continued prominence in medicinal chemistry. The systematic approach of synthesis, in vitro screening, and mechanistic studies, as outlined in this guide, provides a robust framework for identifying and optimizing the next generation of pyrimidine-based therapeutics. As our understanding of the molecular drivers of diseases like cancer deepens, the targeted design of pyrimidine derivatives promises to yield even more potent and selective drugs to address unmet medical needs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. nanopartikel.info [nanopartikel.info]

- 11. Cell Culture and Drug Treatment [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of pyrimidine derivatives, with a specific focus on understanding the potential interactions of compounds like 6-isopropylpyrimidin-4-ol. Due to the limited specific research on this compound, this guide will use the well-studied class of pyrazolo[3,4-d]pyrimidinone derivatives and their interaction with the cyclooxygenase-2 (COX-2) enzyme as a representative case study. This approach will illustrate the methodologies, data analysis, and visualization techniques applicable to the broader class of pyrimidine-containing small molecules.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery and development. By using computational methods, researchers can predict the interactions between a small molecule (ligand) and a biological target (typically a protein). This approach accelerates the identification of lead compounds, optimizes their properties, and provides insights into their mechanism of action, all while reducing the time and cost associated with traditional experimental methods.

Key in silico techniques include:

-

Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used for virtual screening and to elucidate the binding mode of a ligand.

-

Molecular Dynamics (MD) Simulation: Simulates the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex and the stability of their interactions.

-

Quantitative Structure-Activity Relationship (QSAR): A computational modeling method that relates the quantitative chemical structure of a compound to its biological activity.

Case Study: In Silico Modeling of Pyrazolo[3,4-d]pyrimidinone Derivatives as COX-2 Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential as anti-inflammatory agents through the selective inhibition of the COX-2 isozyme[1]. The inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain. In silico modeling has been instrumental in understanding the binding mechanisms of these compounds and in the design of new, more potent inhibitors.

The following tables summarize the in vitro inhibitory activity (IC50) and the computationally derived binding free energies (ΔG) for a series of pyrazolo[3,4-d]pyrimidinone derivatives against COX-1 and COX-2.[1]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |

| 5d | 6.40 | 0.22 | 28.73 |

| 5j | 25.43 | 0.31 | 82.03 |

| 5k | 25.53 | 0.27 | 95.80 |

| 5m | 57.31 | 2.34 | 24.47 |

| Celecoxib (Reference) | 28.92 | 0.29 | 98.70 |

Table 2: Molecular Docking and MM/PBSA Binding Free Energy

| Compound | Binding Free Energy (ΔG) with COX-2 (kcal/mol) |

| 5k | -10.57 |

| Celecoxib (Reference) | -10.19 |

Experimental Protocols for In Silico Modeling

This section details the methodologies for the key in silico experiments performed on pyrazolo[3,4-d]pyrimidinone derivatives targeting COX-2.

Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein.

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed from the protein structure.

-

Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or structural issues.

-

The 2D structures of the ligands are drawn and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Schrödinger Glide) is used to perform the docking calculations.

-

A "grid box" is defined around the active site of the protein to specify the search space for the ligand.

-

The docking algorithm then explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best-scoring poses for each ligand.

-

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed to understand the key determinants of binding.

-

MD simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time.

-

System Preparation:

-

The best-scoring docked pose of the ligand-protein complex is used as the starting structure for the MD simulation.

-

The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-

Ions are added to neutralize the system and to mimic physiological salt concentrations.

-

-

Simulation:

-

An MD simulation software package (e.g., GROMACS, AMBER) is used to run the simulation.

-

The system is first minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature conditions.

-

A production simulation is then run for a specified period (e.g., 100 nanoseconds), during which the trajectory of the system is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

-

The flexibility of different parts of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF).

-

The binding free energy of the ligand can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

-

Visualization of Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating scientific concepts. Graphviz is a powerful tool for creating such diagrams from a simple text-based script.

The following diagram illustrates the signaling pathway involving COX-2 in the production of prostaglandins, which are key mediators of inflammation. The inhibition of COX-2 by compounds like pyrazolo[3,4-d]pyrimidinones blocks this pathway, leading to an anti-inflammatory effect.

Caption: COX-2 signaling pathway and its inhibition.

The diagram below outlines the general workflow for the in silico modeling of small molecule interactions, from target identification to the analysis of simulation results.

Caption: General workflow for in silico modeling.

Conclusion

This technical guide has provided a detailed overview of the in silico modeling of pyrimidine derivatives, using the interaction of pyrazolo[3,4-d]pyrimidinones with COX-2 as a practical example. The presented methodologies for molecular docking and molecular dynamics simulation, along with the quantitative data and pathway visualizations, offer a solid foundation for researchers and scientists in the field of drug development. While this compound itself has not been extensively studied, the principles and techniques outlined here can be readily applied to investigate its potential biological interactions and guide future experimental work.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium in 6-isopropylpyrimidin-4-ol and related pyrimidin-4-ol structures. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The position of labile protons in these heterocyclic systems can significantly influence their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates their biological activity and pharmacokinetic profiles. Understanding and predicting the predominant tautomeric form is therefore a critical aspect of drug design and development. This document details the theoretical background, experimental methodologies for characterization, and computational approaches for predicting the tautomeric preferences of these compounds.

Introduction to Tautomerism in Pyrimidin-4-ols

Heterocyclic tautomerism refers to the reversible isomerization involving the migration of a proton, accompanied by a shift in double bonds. In the case of this compound, the principal tautomeric equilibrium exists between the hydroxy (enol-like) form, this compound, and the more common oxo (keto-like) form, 6-isopropylpyrimidin-4(3H)-one.

Computational studies on the parent 4(3H)-pyrimidinone have consistently shown that the keto tautomer is significantly more stable than the enol form. This preference is largely attributed to the greater thermodynamic stability of the amide resonance within the pyrimidinone ring compared to the aromaticity of the hydroxypyrimidine form. Factors such as intramolecular hydrogen bonding and electronic delocalization also play crucial roles in determining the position of the equilibrium. While the addition of an isopropyl group at the 6-position is not expected to fundamentally alter this equilibrium, it may subtly influence the tautomeric ratio through steric and electronic effects.

Quantitative Analysis of Tautomeric Equilibrium

| Compound | Tautomeric Form | Solvent | Method | KT ([Keto]/[Enol]) | Reference |

| This compound | Keto (6-isopropylpyrimidin-4(3H)-one) | DMSO-d6 | 1H NMR | >99 | Hypothetical |

| Enol (this compound) | DMSO-d6 | 1H NMR | <1 | Hypothetical | |

| Keto (6-isopropylpyrimidin-4(3H)-one) | CDCl3 | 1H NMR | >99 | Hypothetical | |

| Enol (this compound) | CDCl3 | 1H NMR | <1 | Hypothetical | |

| 4(3H)-pyrimidinone | Keto | Gas Phase | Computational | Favored | |

| Enol | Gas Phase | Computational | Disfavored |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The different tautomers will have distinct chemical shifts and coupling constants.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample (typically 5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD-d4) to a final concentration of approximately 10-20 mM.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

1H NMR Acquisition:

-

Acquire a high-resolution 1H NMR spectrum at a specific temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.

-

Key signals to monitor:

-

Keto form (6-isopropylpyrimidin-4(3H)-one): The N-H proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The C5-H proton will be a singlet, and the isopropyl group will show a characteristic septet and doublet.

-

Enol form (this compound): The O-H proton will appear as a sharp or broad singlet, the chemical shift of which can be solvent and concentration-dependent. The aromatic protons will have chemical shifts characteristic of a hydroxypyrimidine ring.

-

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to each tautomer. For example, compare the integral of the N-H proton of the keto form with a characteristic aromatic proton of the enol form.

-

The tautomeric ratio is calculated from the ratio of the integrals of the signals corresponding to each form.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will possess distinct chromophores and thus exhibit different absorption maxima (λmax).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically in the range of 10-4 to 10-5 M).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

The keto form (pyrimidinone) typically exhibits a longer wavelength absorption maximum compared to the enol form (hydroxypyrimidine) due to the extended conjugation of the amide chromophore.

-

-

Data Analysis:

-

Deconvolution of the overlapping spectra of the two tautomers can be performed to determine their relative concentrations. This often requires knowledge of the molar absorptivity of each pure tautomer, which can be challenging to obtain experimentally.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the presence of different functional groups in the tautomers.

Methodology:

-

Sample Preparation:

-

The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

-

-

Spectral Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm-1.

-

-

Data Analysis:

-

Keto form: Look for a strong carbonyl (C=O) stretching vibration typically in the region of 1650-1700 cm-1 and an N-H stretching vibration around 3200-3400 cm-1.

-

Enol form: Look for a broad O-H stretching vibration (around 3200-3600 cm-1) and C=N and C=C stretching vibrations characteristic of the aromatic ring.

-

Computational Chemistry Protocols

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Methodology:

-

Structure Optimization:

-

The geometries of both the keto and enol tautomers of this compound are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculations:

-

Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

-

Solvation effects can be included using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

The relative Gibbs free energies of the tautomers are calculated by combining the electronic energies with the thermal corrections.

-

The tautomeric equilibrium constant (KT) can then be estimated using the equation: ΔG = -RT ln(KT).

-

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomeric equilibrium of this compound, like other related pyrimidin-4-ols, is expected to strongly favor the keto form, 6-isopropylpyrimidin-4(3H)-one. This preference is a critical consideration for drug development professionals, as the predominant tautomer will dictate the molecule's interactions with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar tautomeric systems, enabling a more rational approach to the design and optimization of pyrimidine-based therapeutic agents.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening using 6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of novel kinase inhibitors remains a pivotal strategy, particularly in oncology. Pyrimidine derivatives are a well-established class of compounds that have shown significant potential as kinase inhibitors.[1][2] This application note describes the use of 6-isopropylpyrimidin-4-ol , a unique pyrimidine-containing compound, in a high-throughput screening (HTS) campaign to identify inhibitors of the hypothetical serine/threonine kinase, Kinase X , a key regulator in a cancer-associated signaling pathway.

These protocols outline a robust framework for a primary biochemical screen to identify initial hits, followed by a cell-based secondary assay to confirm on-target activity in a more physiologically relevant environment. The methodologies are designed for automation and miniaturization, making them suitable for large-scale screening of compound libraries.[3][4]

Hypothetical Signaling Pathway of Kinase X

The diagram below illustrates the hypothetical signaling cascade involving Kinase X. In this pathway, an upstream growth factor receptor (GFR) activates Kinase X, which in turn phosphorylates and activates a downstream transcription factor (TF), leading to the expression of genes involved in cell proliferation. Inhibition of Kinase X is therefore a promising therapeutic strategy to block this pro-cancerous signaling.

Primary High-Throughput Screening: Biochemical Kinase Assay

The primary screen utilizes a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[3] A decrease in kinase activity results in a higher ATP concentration and a stronger luminescent signal.

Experimental Workflow: Primary Screen

The following diagram outlines the automated workflow for the primary HTS campaign.

Protocol: Primary Biochemical Kinase Assay

-

Compound Plating:

-

Prepare a 384-well compound plate containing this compound and other library compounds, typically at a concentration of 10 mM in DMSO.

-

Using an automated liquid handler, transfer 50 nL of each compound solution to a 384-well white, opaque assay plate.

-

Include appropriate controls: positive control (no enzyme) and negative control (DMSO vehicle).

-

-

Reagent Preparation:

-

Prepare a 2X Kinase X enzyme solution in kinase assay buffer.

-

Prepare a 2X substrate/ATP solution in the same buffer. The final ATP concentration should be at or near the Km for Kinase X.

-

-

Assay Procedure:

-

Add 5 µL of the 2X Kinase X solution to each well of the assay plate.

-

Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

-

The final assay volume is 10 µL, with a final compound concentration of 10 µM.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.[3]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis and Hit Criteria

The percentage of inhibition is calculated for each compound using the following formula:

% Inhibition = 100 * (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

A Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 is considered acceptable for HTS. Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls.

| Parameter | Value | Description |

| Assay Volume | 10 µL | Miniaturized for HTS. |

| Plate Format | 384-well | Standard for automated screening. |

| Compound Conc. | 10 µM | Typical primary screening concentration. |

| ATP Conc. | 10 µM | Near Km for robust signal. |

| Incubation Time | 60 min | Allows for sufficient enzyme activity. |

| Z'-Factor | > 0.5 | Indicates a high-quality assay. |

Secondary Screening: Cell-Based Target Engagement Assay

A secondary, cell-based assay is crucial to confirm that the hits from the primary screen are active in a cellular context and engage with Kinase X. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay can be used to measure the phosphorylation of a known intracellular substrate of Kinase X.[5]

Protocol: Cell-Based HTRF Assay

-

Cell Culture and Plating:

-

Culture a cell line that endogenously expresses Kinase X and its substrate.

-

Seed the cells into a 384-well plate and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds, including this compound.

-

Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) to allow for cell penetration and target engagement.

-

-

Cell Lysis and Detection:

-

Lyse the cells directly in the wells using a lysis buffer containing HTRF detection reagents (a europium-labeled anti-phospho-substrate antibody and a d2-labeled anti-total-substrate antibody).

-

Incubate at room temperature for 4 hours or overnight.

-

-

Signal Reading:

-

Read the HTRF signal on a compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

-

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

-

Data Presentation: Dose-Response Curve

The results of the secondary screen are typically presented as a dose-response curve, from which the IC50 value (the concentration of inhibitor that reduces the phosphorylation signal by 50%) is calculated.

| Compound | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC50, µM) |

| This compound | 85.2 | 1.5 |

| Hit Compound 2 | 92.1 | 2.3 |

| Hit Compound 3 | 78.5 | 15.8 |

| Negative Control | 2.3 | > 50 |

Hit Triage and Confirmation Workflow

The following diagram illustrates the logical workflow for progressing hits from the primary screen through to confirmed leads.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for utilizing this compound in a high-throughput screening campaign to identify and validate inhibitors of Kinase X. The combination of a robust biochemical primary screen and a relevant cell-based secondary assay provides a clear path for hit identification and subsequent lead optimization. These protocols can be adapted for other kinase targets and compound libraries, serving as a valuable resource for drug discovery professionals.

References

- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.co.uk [promega.co.uk]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. youtube.com [youtube.com]

Application of 6-isopropylpyrimidin-4-ol as a Kinase Inhibitor: A Review of Available Information

There is currently no publicly available scientific literature or data to support the application of 6-isopropylpyrimidin-4-ol as a kinase inhibitor. Extensive searches of chemical and biological databases have not yielded any information on the synthesis, mechanism of action, or experimental use of this specific compound for kinase inhibition.

While the pyrimidine scaffold is a common feature in many kinase inhibitors, the specific chemical entity "this compound" has not been characterized as an active kinase inhibitor in published research. The scientific community relies on peer-reviewed and validated data to establish the activity and potential applications of chemical compounds. In the absence of such data for this compound, no factual application notes, experimental protocols, or quantitative data can be provided.

It is important to note that the field of kinase inhibitor discovery is vast, and many compounds are synthesized and tested. However, only a fraction of these demonstrate sufficient potency, selectivity, and drug-like properties to warrant further investigation and publication.

Related Pyrimidine-Containing Kinase Inhibitors

While information on this compound is absent, other classes of pyrimidine derivatives have been successfully developed as kinase inhibitors. For instance, 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines with substitutions at the 6-position have been identified as potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase family (pan-erbB inhibitors)[1]. These compounds, however, are structurally distinct from this compound.

Furthermore, a complex derivative containing a 6-isopropylpyrimidine moiety, specifically N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide, is described in patent literature as an intermediate in the synthesis of rosuvastatin, a medication used to lower cholesterol, and is not related to kinase inhibition[2].

The Importance of Specificity in Drug Development

The example of this compound highlights a critical principle in drug discovery and chemical biology: minor structural changes to a molecule can lead to vastly different biological activities. While the pyrimidine core is a privileged scaffold for kinase inhibitors, the specific substituents and their arrangement are paramount in determining the compound's ability to bind to and inhibit a target kinase.

Future Directions

Should researchers decide to investigate the potential of this compound as a kinase inhibitor, a standard workflow for characterization would be required. This would involve chemical synthesis, purification, and subsequent screening against a panel of kinases to determine its inhibitory activity and selectivity.

Hypothetical Experimental Workflow

References

- 1. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2006128954A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide - Google Patents [patents.google.com]

Application Notes and Protocols for 6-Substituted Pyrimidin-4-ol Derivatives in Cancer Cell Line Studies

Disclaimer: Direct research on 6-isopropylpyrimidin-4-ol derivatives in cancer cell lines is limited in publicly available literature. Therefore, these application notes and protocols are based on studies of structurally related 6-substituted pyrimidine and pyridopyrimidine derivatives, which serve as valuable surrogates for understanding potential anticancer mechanisms.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, are already in clinical use. The core pyrimidine scaffold can be readily modified at various positions to generate derivatives with enhanced potency and selectivity against cancer cells. This document provides an overview of the application of 6-substituted pyrimidin-4-ol derivatives and related compounds in cancer cell line studies, including quantitative data on their efficacy, detailed experimental protocols, and insights into their mechanisms of action.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 6b (Pyrido[2,3-d]pyrimidine derivative) | PC-3 (Prostate) | Not Specified | Doxorubicin | Not Specified |

| Compound 8d (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | Not Specified | Doxorubicin | Not Specified |

| Compound 1 (Pyrimido[1,2-b]pyridazin-2-one analogue) | HCT-116 (Colon) | 49.35 ± 2.685 | - | - |

| Compound 1 (Pyrimido[1,2-b]pyridazin-2-one analogue) | MCF-7 (Breast) | 69.32 ± 3.186 | - | - |

| Compound 2d (Pyrido[2,3-d]pyrimidine derivative) | A549 (Lung) | Strong cytotoxicity at 50 µM | - | - |

| Series of 2,4-diamino pyrimidine derivatives (11b, 12f) | PANC-1 (Pancreatic) | 0.98, 0.55 | - | - |

| Series of 2,4-diamino pyrimidine derivatives (11b, 12f) | BxPC-3 (Pancreatic) | 0.11, 0.15 | - | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the pyrimidine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Pyrimidine derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium.

-